molecular formula C17H13ClN2OS B2583674 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine CAS No. 956741-85-8

4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine

Cat. No. B2583674
CAS RN: 956741-85-8
M. Wt: 328.81
InChI Key: YXOAJQDUIOYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine” is a chemical compound. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .


Synthesis Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The synthesis of pyrimidines can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure of “this compound” specifically has not been detailed in the sources available.


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Anti-inflammatory Activities

Pyrimidine derivatives, including compounds similar in structure to 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine, have been synthesized and tested for their anti-inflammatory activities. Compounds such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have shown moderate anti-inflammatory activity at specific dose levels (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antihypertensive Properties

Research has also indicated that certain pyrimidine derivatives display significant antihypertensive activity. For instance, a series of 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides were tested and found to considerably decrease blood pressure, comparable to the standard drug nifedipine (Alam et al., 2010).

Antiviral Effects

BAY 41-4109, a compound structurally similar to this compound, has shown notable antiviral activity against human hepatitis B virus (HBV) in transgenic mice. This compound was found to reduce viral DNA in the liver and plasma dose-dependently, highlighting its potential as an anti-HBV drug candidate (Weber et al., 2002).

Cancer Treatment Potential

Certain pyrimidine derivatives have been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), presenting potential in the treatment of metastatic breast cancer. A specific compound significantly inhibited proliferation and migration of cancer cells, induced cell apoptosis, and effectively inhibited breast cancer growth in vivo (Li et al., 2021).

properties

IUPAC Name

4-(benzenesulfinylmethyl)-6-chloro-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-11-14(12-22(21)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOAJQDUIOYQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.